N-(2-Aminoethyl)-N-methylpyridin-2-amine
CAS No.:
Cat. No.: VC4045695
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3 |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | N'-methyl-N'-pyridin-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H13N3/c1-11(7-5-9)8-4-2-3-6-10-8/h2-4,6H,5,7,9H2,1H3 |
| Standard InChI Key | HWDGMJIXPWQDCM-UHFFFAOYSA-N |
| SMILES | CN(CCN)C1=CC=CC=N1 |
| Canonical SMILES | CN(CCN)C1=CC=CC=N1 |
Introduction
Chemical Structure and Nomenclature
N-(2-Aminoethyl)-N-methylpyridin-2-amine features a pyridine core with a tertiary amine at the 2-position, where the nitrogen is bonded to a methyl group and a 2-aminoethyl substituent. The IUPAC name reflects this substitution pattern, emphasizing the branched alkylamine functionality. The compound’s structure is analogous to 2-aminopyridine derivatives, which are known for their electron-rich nitrogen centers and ability to participate in hydrogen bonding . Comparative analysis with 2-amino-6-methylpyridine (melting point: 40–44°C, pKa: 7.41) suggests that the additional aminoethyl group in N-(2-Aminoethyl)-N-methylpyridin-2-amine may enhance solubility in polar solvents due to increased hydrogen-bonding capacity.
Synthesis and Reactivity
Catalytic N-Alkylation Strategies
The synthesis of N-(2-Aminoethyl)-N-methylpyridin-2-amine likely parallels methods used for analogous N-alkylated aminopyridines. For instance, BF3·OEt2-catalyzed N-alkylation of 2-aminopyridines with diketones (e.g., 1,2-diketones) has been demonstrated to yield secondary amines under aerobic conditions . Adapting this approach, the compound could be synthesized via a two-step process:
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Methylation: Initial methylation of 2-aminopyridine using methyl iodide or dimethyl sulfate in the presence of a base.
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Aminoethylation: Subsequent reaction with a 2-aminoethylating agent, such as 2-chloroethylamine, under catalytic conditions.
This pathway mirrors the base-promoted cascade reactions observed in the synthesis of 2-aminopyridines from N-propargylic β-enaminones, where NaOH facilitates nucleophilic additions and cyclizations .
Mechanistic Considerations
The reaction mechanism may involve the formation of an iminium–keto intermediate, as seen in BF3·OEt2-catalyzed systems . Computational studies of similar systems suggest that the Lewis acid catalyst stabilizes transition states, lowering activation barriers for alkylation . For N-(2-Aminoethyl)-N-methylpyridin-2-amine, steric effects from the methyl and aminoethyl groups could influence reaction kinetics, potentially requiring optimized temperature or solvent conditions.
Physicochemical Properties
While experimental data for N-(2-Aminoethyl)-N-methylpyridin-2-amine are scarce, properties can be extrapolated from structurally related compounds:
The aminoethyl side chain likely confers greater hydrophilicity compared to simpler methyl-substituted analogs, making the compound more amenable to aqueous reaction conditions .
Applications and Functional Utility
Pharmaceutical Intermediate
N-(2-Aminoethyl)-N-methylpyridin-2-amine may serve as a precursor for bioactive molecules. For example, 2-aminopyridines are key subunits in kinase inhibitors and antimicrobial agents . The tertiary amine structure could enhance binding to biological targets, such as enzymes or receptors, through multipoint interactions.
Ligand in Coordination Chemistry
The compound’s nitrogen donors make it a candidate ligand for transition metals. Pyridine-derived ligands are widely used in catalysis and materials science . Coordination studies with metals like palladium or copper could explore its utility in cross-coupling reactions or as a stabilizing agent in nanoparticle synthesis.
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